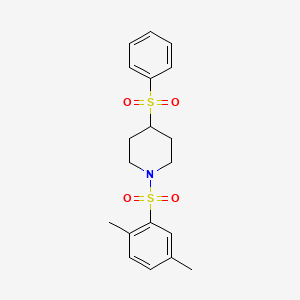

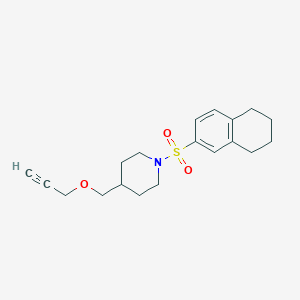

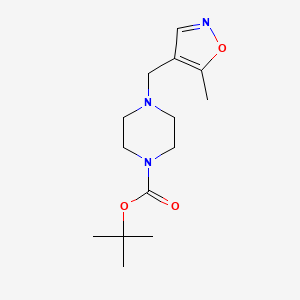

![molecular formula C24H22BrFN4O B2603980 3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine CAS No. 866019-69-4](/img/structure/B2603980.png)

3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure composed of a pyrazole ring fused with a pyrimidine ring. This core is substituted with various groups: a bromine atom, a 4-fluorophenyl group, a 2-morpholinoethyl group, and a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine, fluorine, and nitrogen atoms, as well as the phenyl and morpholinoethyl groups, would significantly influence its three-dimensional structure and properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromine atom might be susceptible to nucleophilic substitution reactions, while the pyrazolo[1,5-a]pyrimidine core might participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Aplicaciones Científicas De Investigación

Biological Applications and DNA Binding

- Biological Studies and DNA Interaction: Research has demonstrated the effectiveness of cyclometalated heteroleptic platinum(II) complexes containing 7-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine in various biological studies, such as antibacterial activity and cytotoxicity. These compounds show a partial intercalative mode of binding with DNA, highlighting their potential in biological applications (Lunagariya et al., 2018).

Chemical Synthesis and Modifications

- Chemical Synthesis and Modifications: Another study explores the synthesis and electrophilic substitutions of novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, providing insights into the chemical properties and potential applications of these compounds in various fields (Atta, 2011).

- Polyheterocyclic Ring Systems: The use of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for new polyheterocyclic ring systems further highlights the versatility of these compounds in chemical synthesis. These systems exhibit potential for diverse applications, including antibacterial properties (Abdel‐Latif et al., 2019).

Pharmaceutical Research

- Phosphodiesterase Inhibitory Activity: A series of 6-phenylpyrazolo[3,4-d]pyrimidones, structurally similar to the chemical , have been studied for their specific inhibition of cyclic GMP phosphodiesterase, indicating potential pharmaceutical applications (Dumaitre & Dodic, 1996).

Fluorescent Probes and Functional Fluorophores

- Development of Functional Fluorophores: Research into the regioselective synthesis of 3-formylpyrazolo[1,5- a]pyrimidines for the preparation of novel functional fluorophores opens up avenues in the development of fluorescent probes for biological and environmental applications (Castillo et al., 2018).

Chemical Functionalization

- SNAr Strategy for Pyrazolo[1,5-a]pyrimidines: A study on the phenoxide leaving group SNAr strategy for the preparation of 7-amino-3-aryl pyrazolo[1,5-a]pyrimidines showcases the chemical functionalization possibilities of these compounds (Catalano et al., 2015).

Corrosion Inhibition

- Corrosion Control in Alloys: Pyrazolo[1,5-c]pyrimidine derivatives have been evaluated for their efficacy in inhibiting corrosion in carbon steel and stainless steel, demonstrating their potential use in industrial applications (Mahgoub et al., 2010).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-[2-[3-bromo-5-(4-fluorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrFN4O/c25-21-23(17-4-2-1-3-5-17)28-30-16-19(10-11-29-12-14-31-15-13-29)22(27-24(21)30)18-6-8-20(26)9-7-18/h1-9,16H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCSMYMGQXHOAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CN3C(=C(C(=N3)C4=CC=CC=C4)Br)N=C2C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrFN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(4-fluorophenyl)-6-(2-morpholinoethyl)-2-phenylpyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

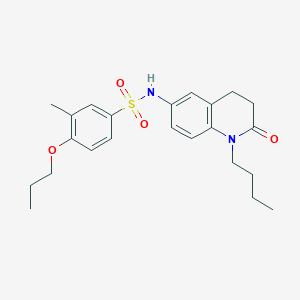

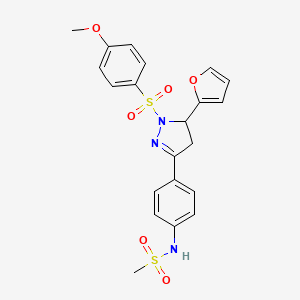

![1-(4-Methylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2603897.png)

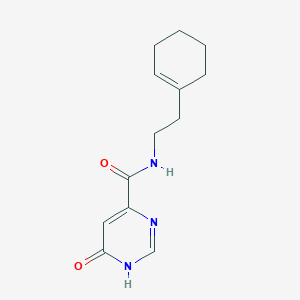

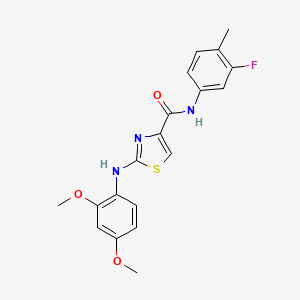

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2603901.png)

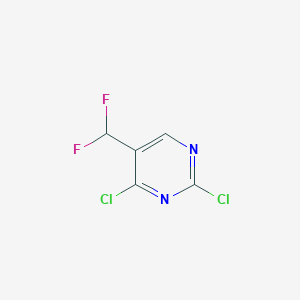

![2-chloro-N-[(3,4-dihydro-2H-1-benzopyran-6-yl)(phenyl)methyl]pyridine-4-carboxamide](/img/structure/B2603915.png)